2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride
Description
2-Bicyclo[2.1.1]hexanylmethanamine hydrochloride is a bicyclic amine hydrochloride salt characterized by a strained [2.1.1]hexane scaffold. This compound consists of a methanamine group (-CH2NH2) attached to the bicyclo[2.1.1]hexane system, with the amine protonated as a hydrochloride salt. The [2.1.1] bicyclo system imparts unique steric and electronic properties, differentiating it from larger bicyclic frameworks like [2.2.1] or [2.2.2] systems .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-bicyclo[2.1.1]hexanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-4-7-3-5-1-6(7)2-5;/h5-7H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFIZIGJMMPNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride typically involves a photocatalytic cycloaddition reaction. This method provides access to bicyclo[2.1.1]hexanes with distinct substitution patterns . The reaction conditions often include the use of photochemistry to achieve [2 + 2] cycloaddition, which is an efficient and modular approach to creating new building blocks . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment and reaction conditions ensures the efficient production of this compound in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex molecules and exploring new chemical space.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and developing new drugs.
Industry: The compound is used in catalysis and other industrial processes due to its diverse reactivity.
Mechanism of Action
The mechanism of action of 2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to modulate various biological processes, potentially leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2-bicyclo[2.1.1]hexanylmethanamine hydrochloride and related compounds:
*Estimated based on bicyclo[2.1.1]hexane scaffold with methanamine and HCl.
Research Findings and Data Gaps
- Synthetic Challenges : The [2.1.1] system’s strain complicates synthesis; however, recent advances in photochemical or transition metal-catalyzed reactions may enable scalable production .
- Computational Predictions : Collision cross-section (CCS) data for 2-(2-bicyclo[2.1.1]hexanyl)acetic acid (a related compound) predicts a CCS of 123.7 Ų for [M+H]+ ions, suggesting utility in mass spectrometry-based workflows .
- Regulatory Status: No significant new use rules (SNURs) under TSCA are reported for [2.1.1] systems, unlike some [2.2.1] derivatives .
Biological Activity
2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₇H₁₄ClN
- Molecular Weight: 145.65 g/mol
The bicyclo[2.1.1]hexane framework provides a rigid structure that can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as receptors and enzymes. The compound may modulate these targets through binding interactions, leading to alterations in cellular signaling pathways.
Interaction with Receptors
- Receptor Binding: Studies indicate that compounds with bicyclic structures can exhibit high affinity for various receptors, including neurotransmitter receptors (e.g., serotonin and dopamine receptors) .
- Modulation of Neurotransmission: The compound may enhance or inhibit neurotransmission depending on the receptor subtype it interacts with, which could have implications for treating neurological disorders.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of bicyclo[2.1.1]hexane derivatives, including this compound.
- Case Study: A study evaluating the incorporation of bicyclo[2.1.1]hexane into drug analogues revealed significant differences in biological activity between enantiomers, suggesting that stereochemistry plays a crucial role in efficacy .
- Cell Viability Assays: In vitro assays demonstrated that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to traditional compounds .
Antifungal Activity
The compound's structural characteristics may also confer antifungal properties.
- Evaluation Against Fungal Strains: Research showed that bicyclo[2.1.1]hexane analogues displayed varying degrees of antifungal activity when tested against common fungal pathogens .
- Solubility and Efficacy: The incorporation of bicyclo[2.1.1]hexane into existing antifungal agents resulted in improved solubility profiles, which is often correlated with enhanced bioactivity .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other similar compounds.
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-Cyanophenyl N-(4-bromophenyl)carbamate | Moderate anticancer effects | Lacks the bicyclic structure |
| Lomitapide | Lipid-lowering agent | Bicyclic analogs showed enhanced solubility |
| Conivaptan | Treatment for hyponatremia | Bicyclic modification increased metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
